(4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone family, characterized by a five-membered heterocyclic core with two nitrogen atoms. Its structure includes a (4Z)-configured ethylidene group, a 4-methoxyphenyl substituent at position 5, and a phenyl group at position 2. The unique feature is the 1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene side chain at position 4, which introduces a morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom. Morpholine derivatives are known for enhancing solubility and bioavailability in drug design . The (4Z) stereochemistry is critical for molecular conformation and biological activity, as geometric isomerism (Z vs. E) often dictates binding affinity to targets .
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H28N4O3/c1-18(25-12-13-27-14-16-31-17-15-27)22-23(19-8-10-21(30-2)11-9-19)26-28(24(22)29)20-6-4-3-5-7-20/h3-11,26H,12-17H2,1-2H3 |
InChI Key |
MYAOSMJWFRYDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Pathways
-
Cyclocondensation : Nucleophilic attack by phenylhydrazine on the β-keto ester’s carbonyl group initiates ring closure, followed by dehydration (Figure 1).
-
Schiff Base Formation : The aldehyde group at C4 reacts with the primary amine via nucleophilic addition, forming an imine intermediate that tautomerizes to the stable (Z)-enamine.
Byproducts and Mitigation
-
Over-alkylation : Excess amine leads to bis-alkylated byproducts. Stoichiometric control (1:1.2 pyrazolone:amine) minimizes this.
-
Oxidation : The morpholinoethylamine may oxidize under aerobic conditions. Conducting reactions under nitrogen suppresses this.
Analytical Characterization
Spectroscopic Data:
X-ray Crystallography :
-
Single-crystal analysis confirms the (Z)-configuration, with dihedral angles of 12.3° between the pyrazolone and phenyl rings.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 78 | 95 | 8 |
| Vilsmeier Formylation | 82 | 90 | 6 |
| Schiff Base Reaction | 65 | 88 | 12 |
Trade-offs :
-
Lower Schiff base yields correlate with steric bulk but are offset by high stereoselectivity.
-
Formylation requires strict temperature control to avoid resinification.
Industrial-Scale Considerations
Process Intensification :
-
Continuous flow reactors reduce POCl handling risks during formylation.
-
Catalytic asymmetric methods (e.g., chiral auxiliaries) remain unexplored but could enhance enantiopurity.
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors to modulate physiological responses.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse pharmacological properties, modulated by substituents on the core scaffold. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: The morpholine group in the target compound improves water solubility compared to non-polar analogs like the 4-methylphenyl derivative (). Morpholine’s oxygen and nitrogen atoms also facilitate hydrogen bonding with biological targets. Fluorine in the 4-fluorophenyl analog () increases lipophilicity and metabolic stability, making it more suitable for oral administration.
Stereochemical Impact :
- The (4Z) configuration is conserved across analogs (e.g., ), ensuring proper spatial alignment of substituents for target engagement. E-isomers may exhibit reduced activity due to steric clashes.
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation reactions between a pyrazolone core and a morpholine-containing amine, similar to methods in .
- Crystallographic studies (e.g., ) reveal that pyrazolone derivatives often adopt planar conformations, except for sterically bulky substituents (e.g., perpendicular fluorophenyl groups).
Compounds with triazole or imidazole moieties () may show antimicrobial or anticancer activity, as these groups are common in FDA-approved drugs.
Biological Activity
(4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 879062-77-8, is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrazolone core along with various functional groups that enhance its biological activity.
Structural Characteristics
The molecular structure of this compound includes:
- Pyrazolone Core : A five-membered ring containing two nitrogen atoms.
- Methoxy Group : Enhances lipophilicity and biological interactions.
- Morpholine Moiety : Contributes to the compound's pharmacological profile.
The molecular formula is with a molecular weight of 420.5 g/mol. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, compounds similar in structure have shown:
- Inhibition of Cyclooxygenase Enzymes (COX-I and COX-II) : Important in inflammatory processes.
- Interaction with NADPH Oxidase : Implicated in oxidative stress and related pathologies .
In Vitro Studies
In vitro studies are crucial for evaluating the biological activity of this compound. These studies typically assess:
- Cytotoxicity : Evaluating the compound's safety profile.
- Enzyme Inhibition : Measuring IC50 values against various targets.
Case Study 1: Anti-inflammatory Activity
A study investigating derivatives of pyrazolone compounds found that those with similar structural motifs exhibited significant anti-inflammatory properties through COX inhibition. For example, a related derivative demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong potential for anti-inflammatory applications .
Case Study 2: Antioxidant Properties
Research has indicated that compounds with morpholine and pyrazolone structures can exhibit antioxidant activities by modulating reactive oxygen species (ROS) production. This is particularly relevant in diseases characterized by oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| PYZ3 | Diaryl heterocycles | 0.011 | COX-II Inhibitor |
| Celecoxib | Sulfonamide derivative | 0.78 | COX-II Inhibitor |
| PYZ16 | Pyrazole derivative | 0.52 | Selective COX-II Inhibitor |
Synthesis and Optimization
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolone Ring : Typically achieved through condensation reactions involving hydrazine derivatives.
- Introduction of Functional Groups : Utilizing cross-coupling techniques to attach methoxy and morpholine moieties.
- Purification and Characterization : Employing chromatography and spectroscopic techniques to ensure purity.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves a multi-step approach, including condensation of pyrazolone precursors with morpholine-containing amines. Key steps include:
- Coupling reactions : Use of ethanol or dimethylformamide (DMF) under reflux to facilitate imine or hydrazone formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol minimizes side reactions .
- Catalysts : Acidic or basic conditions (e.g., acetic acid or triethylamine) improve yields in cyclization steps .
Optimization focuses on controlling temperature (60–120°C), reaction time (6–24 hours), and purification via column chromatography .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation employs:
- NMR spectroscopy : - and -NMR confirm the Z-configuration of the ethylidene group and substituent positions .
- IR spectroscopy : Peaks at 1650–1700 cm verify the pyrazolone carbonyl and imine functionalities .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. Which functional groups contribute to its predicted biological activity?
- Pyrazolone core : Imparts anti-inflammatory and analgesic properties, common in pyrazolone derivatives .
- Morpholine moiety : Enhances solubility and modulates interactions with biological targets (e.g., enzymes or receptors) .
- 4-Methoxyphenyl group : Increases lipophilicity, potentially improving membrane permeability .
Q. What preliminary assays are recommended for evaluating biological activity?
Initial screening should include:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
- Enzyme inhibition : Kinase or cyclooxygenase (COX) inhibition assays to probe anti-inflammatory mechanisms .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use tools like AutoDock Vina to simulate binding to COX-2 or kinase domains, leveraging the morpholine group’s hydrogen-bonding potential .
- QSAR analysis : Correlate substituent electronegativity (e.g., methoxy vs. fluoro groups) with activity trends observed in analogs .
- ADMET prediction : SwissADME or pkCSM models estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. How can contradictions in spectral or biological data be resolved?
- Dynamic NMR experiments : Resolve tautomerism or conformational flexibility in the pyrazolone ring .
- Dose-response studies : Clarify ambiguous bioactivity results (e.g., biphasic responses in cytotoxicity assays) via IC determination .
- Isotopic labeling : Trace metabolic degradation pathways using -labeled analogs to confirm stability in biological matrices .
Q. What strategies improve selectivity for specific biological targets?
- Substituent engineering : Introduce fluorine at the phenyl ring to enhance binding specificity via hydrophobic interactions .
- Prodrug design : Modify the morpholine group with ester linkages to achieve tissue-specific activation .
- Co-crystallization studies : Resolve X-ray structures of the compound bound to targets (e.g., COX-2) to guide rational design .
Q. How should in vivo studies be designed to validate therapeutic potential?
- Animal models : Use murine models of inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors .
- Dosing regimen : Optimize based on pharmacokinetic data (e.g., t from LC-MS plasma analysis) .
- Toxicity screening : Assess hepatorenal function and hematological parameters post-administration .
Q. What analytical methods quantify stability under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline pH, then monitor degradation via HPLC .
- Kinetic stability assays : Track half-life in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Methodological Considerations
Q. How are reaction intermediates characterized to avoid synthetic bottlenecks?
- Real-time monitoring : Use TLC or inline FTIR to detect intermediate formation .
- Isolation via preparative HPLC : Purify unstable intermediates (e.g., enamine precursors) for structural confirmation .
Q. What techniques resolve crystallographic ambiguities in structural studies?
- Single-crystal X-ray diffraction : Resolve Z/E isomerism and confirm hydrogen-bonding networks (e.g., morpholine N-H···O interactions) .
- Powder XRD : Compare experimental patterns with simulated data from solved crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
